Methyl hydrazinecarbimidothioate hydroiodide
Description
Methyl hydrazinecarbimidothioate hydroiodide (CAS: 35600-34-1), also known as S-methyl isothiosemicarbazide hydroiodide, is a hydroiodide salt with the molecular formula C₂H₈IN₃S and a molecular weight of 233.07 g/mol . It is characterized by a hydrazinecarbimidothioate backbone substituted with a methyl group and an iodide counterion. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as vinyl-triazines . Its reactivity in coupling reactions (e.g., Liebeskind-Srogl coupling) and conjugate additions makes it valuable in medicinal chemistry and materials science .
Properties
CAS No. |
35600-34-1 |
|---|---|
Molecular Formula |
C2H8IN3S |
Molecular Weight |
233.08 g/mol |
IUPAC Name |
methyl N'-aminocarbamimidothioate;hydroiodide |
InChI |
InChI=1S/C2H7N3S.HI/c1-6-2(3)5-4;/h4H2,1H3,(H2,3,5);1H |
InChI Key |
NYMQJWVULPQXBK-UHFFFAOYSA-N |
SMILES |
CSC(=NN)N.I |
Isomeric SMILES |
CS/C(=N\N)/N.I |
Canonical SMILES |
CSC(=NN)N.I |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Synthesis of Methyl Dithiocarbazinate Intermediate
A well-documented method involves the reaction of hydrazine hydrate with carbon disulfide in an alkaline aqueous-alcoholic medium, followed by methylation with methyl iodide:
- Step 1: Hydrazine hydrate (150 g) is added to a cooled (0°C) aqueous solution of potassium hydroxide (240 ml water + 200 ml 2-propanol).
- Step 2: Pre-cooled carbon disulfide (182 ml) is added dropwise under stirring, maintaining the internal temperature below 10°C.
- Step 3: After complete addition, the mixture is stirred for an additional hour at low temperature.
- Step 4: Chilled methyl iodide (426 g) is added dropwise over 1.5 hours.
- Step 5: The resulting white precipitate is filtered, washed with chilled water, and recrystallized from methylene chloride to yield methyl dithiocarbazinate.
This intermediate is crucial as it contains the carbimidothioate moiety necessary for further functionalization.
Conversion to Methyl Hydrazinecarbimidothioate Hydroiodide
The methyl dithiocarbazinate can be converted to the hydroiodide salt by direct reaction with hydroiodic acid or by using methyl iodide in the presence of hydrazine derivatives. The exact stoichiometry and reaction conditions depend on the desired purity and yield.
Alternative Synthetic Routes for Methyl Hydrazine (Precursor)
Since this compound synthesis depends on methyl hydrazine derivatives, improved methods for methyl hydrazine preparation are relevant:
| Method | Key Features | Advantages | Disadvantages |
|---|---|---|---|
| Hydrazine hydrate + Methanol Alkylation (Inert gas, catalyst sodium hydrogensulfite, paratoluenesulfonic acid sodium salt) | One-step alkylation at 70-100°C, methanol kept in excess, followed by distillation and rectification | High yield (>95%), short process, catalyst and reagents recycled, green process | Requires inert atmosphere, careful temperature control |
| Chloramine Method | Sodium hypochlorite produces chloramines, which react with ammonia and monomethylamine | Mature technology | Difficult separation, high energy and equipment cost |
| Hydrazine Hydrate + Benzaldehyde | Forms benzal azine, then methylhydrazinium sulfate | Moderate yield (60-70%) | Complex, high raw material cost, strong odor |
| Dimethylphosphite or Dimethyl Carbonate Alkylation | Alkylating agents react with hydrazine hydrate under mild conditions | Moderate yield (~50%) | Expensive reagents, lower yield |
| Hydrazinoethanol Decomposition | Thermal decomposition of 2-hydrazinoethanol | Simple reaction, easy purification | Unstable precursor, safety hazards |
| N-Nitromethylamine Hydrogenation | Catalytic hydrogenation with palladium | Low cost raw materials | High pressure, expensive catalyst, small scale |
| Dimethyl Sulfate Alkylation | Hydrazine hydrate reacts with dimethyl sulfate in presence of acid catalyst | Fast reaction, high yield | Toxic reagents, sodium salt waste, environmental issues |
| Hydrazine Hydrochloride + Methanol | High pressure reaction followed by distillation | Produces methyl hydrazine hydrochloride | Multiple steps, high pressure, by-products |
| Monochloromethane + Hydrazine Hydrate | Catalytic synthesis under normal pressure | Mild conditions | Multiple steps, high energy, corrosive hydrochloric acid |
The most efficient and environmentally friendly method is the one-step alkylation of hydrazine hydrate with methanol under inert gas with sodium hydrogensulfite and paratoluenesulfonic acid sodium salt catalysts, achieving yields over 95% and allowing recycling of reagents.
Research Findings on Functionalization Starting from this compound
Recent studies have used this compound as a starting material for site-selective peptide functionalization:
- The compound was reacted with glyoxal derivatives to form intermediates (2a–c).
- Further coupling reactions (Liebeskind-Srogl coupling) yielded vinyl-triazine derivatives (3a–c).
- Electron-withdrawing substituents increased the rate constants for conjugate addition reactions, enhancing reactivity.
This research underscores the importance of pure this compound as a versatile intermediate in complex organic synthesis.
Summary Table of Key Preparation Parameters
| Parameter | Conditions | Outcome / Notes |
|---|---|---|
| Hydrazine hydrate | 150 g (80% concentration) | Starting material |
| Potassium hydroxide solution | 240 ml water + 200 ml 2-propanol | Alkaline medium |
| Carbon disulfide | 182 ml, pre-cooled | Reactant for carbodithioate formation |
| Methyl iodide | 426 g, chilled | Methylating agent |
| Reaction temperature | 0–10°C during CS2 addition; then methyl iodide addition at low temp | Controls side reactions |
| Reaction time | 1 hr post CS2 addition; 1.5 hr methyl iodide addition | Ensures complete reaction |
| Product isolation | Filtration, washing, recrystallization from methylene chloride | Purification step |
| Yield | Not explicitly stated, high purity product | Suitable for further conversion |
Chemical Reactions Analysis
Methyl hydrazinecarbimidothioate hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where one of its atoms or groups is replaced by another atom or group.
Common reagents used in these reactions include glyoxal derivatives and other specific organic compounds . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Synthesis Methodology
The synthesis of MCHT typically involves the reaction of thiosemicarbazide with iodomethane under controlled conditions. The process generally includes:
- Reagents : Thiosemicarbazide and iodomethane.
- Solvent : Alcoholic solvent (commonly ethanol).
- Procedure :
- Heat the mixture of thiosemicarbazide and iodomethane.
- Cool the reaction mixture.
- Filter to obtain the final product.
This method has been optimized to yield high purity and significant quantities of MCHT, facilitating its use in further chemical reactions .
Synthesis of 3-Vinyl-1,2,4-Triazines
One of the primary applications of MCHT is in the synthesis of 3-vinyl-1,2,4-triazines. These compounds serve as dual-reactive linkers in bioconjugation processes. The reaction involves:
- Starting Material : this compound.
- Reactants : Glyoxal derivatives.
- Outcome : Site-selective bioconjugation of biologically relevant peptides, which can then react with bicyclononyne (BCN) reagents for further applications in drug development.
Development of Antiviral Agents
MCHT derivatives have shown potential antiviral activity. For instance, methyl-2-arylidene hydrazinecarbodithioates exhibit antiviral properties against herpes simplex virus (HSV). This highlights the potential for MCHT in developing antiviral therapies through structural modifications.
Medicinal Chemistry
MCHT has been identified as a precursor for synthesizing various biologically active molecules, including thiosemicarbazides, which are known for their cytostatic effects. The versatility of MCHT allows chemists to explore new derivatives that may enhance therapeutic efficacy against different diseases.
Comparative Analysis of Related Compounds
The following table summarizes some related compounds and their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl-2-arylidene hydrazinecarbodithioates | Contains aryl groups attached to hydrazine | Antiviral activity against HSV |
| Thiosemicarbazides | Derived from thiosemicarbazide | Cytostatic effects |
| 3-vinyl-1,2,4-triazines | Contains triazine ring; used as linkers | Potential anticancer properties |
MCHT stands out due to its specific combination of functional groups that may enhance reactivity compared to other derivatives.
Mechanism of Action
The mechanism of action of methyl hydrazinecarbimidothioate hydroiodide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modifying the activity of certain enzymes and proteins, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural, synthetic, and functional differences between methyl hydrazinecarbimidothioate hydroiodide and related compounds:
Key Comparative Insights
Structural Differences Hydrazine Group Presence: this compound contains a hydrazine moiety, enabling unique reactivity in forming nitrogen-rich heterocycles (e.g., triazines) . In contrast, methyl aminomethanimidothioate hydroiodide lacks this group, limiting its utility in similar pathways . Substituent Effects: Bulky substituents (e.g., benzhydryl in the 4-chloro derivative) reduce solubility but enhance steric effects, influencing reaction pathways . The benzimidazole-based compound’s dithioimidate group facilitates sulfur-based reactivity .
Synthetic Methods
- This compound is synthesized via alkylation of hydrazine derivatives followed by coupling with thiophene-2-carbimidothioate hydroiodide . Other compounds, such as the benzimidazole derivative, require stoichiometric methyl iodide and base-mediated deprotonation .
Reactivity and Applications Kinetics: this compound exhibits accelerated reaction rates in conjugate additions with electron-withdrawing groups, achieving >95% conversion in <2 hours .
For example, 4-methylthiosemicarbazide (a related compound) mandates stringent safety protocols, though it lacks iodide .
Biological Activity
Methyl hydrazinecarbimidothioate hydroiodide (MCHT) is a compound of interest in organic chemistry and biochemistry, particularly for its potential biological applications. This article synthesizes available research findings, case studies, and experimental data regarding the biological activity of MCHT, focusing on its mechanisms, efficacy, and applications.
Overview of this compound
MCHT is primarily utilized in the synthesis of various chemical derivatives, including 3-vinyl-1,2,4-triazines. These derivatives have shown potential as dual-reactive linkers in bioconjugation processes involving biologically relevant peptides. The compound is characterized by its thioamide group, which may contribute to its biological activities.
Antiviral and Cytotoxic Properties
Research has indicated that derivatives of methyl hydrazinecarbimidothioate exhibit significant antiviral and cytotoxic activities. A study on methyl-2-arylidene hydrazinecarbodithioates revealed that several compounds demonstrated notable cytostatic effects against human promyelocytic leukemia cells (HL60) and human embryonic lung fibroblasts (HEL). The most potent compounds reported IC50 values as low as 0.8 μM against HL60 cells .
Table 1: Biological Activity of Methyl-2-Arylidene Hydrazinecarbodithioates
| Compound | IC50 (HL60 Cells) | IC50 (HEL Fibroblasts) | Antiviral Activity |
|---|---|---|---|
| IIc | 6.5 μM | 5.3 μM | Yes |
| IIi | ≈ 1 μM | 17 μM | Yes |
| IIl | 0.8 μM | 2.6 μM | Yes |
Case Studies
- Antiviral Activity : Compounds derived from methyl hydrazinecarbimidothioate have shown effectiveness against viruses such as herpes simplex virus (HSV) and varicella zoster virus (VZV). Notably, certain derivatives were effective even against acyclovir-resistant strains .
- Cytotoxicity : The cytotoxic effects observed in HL60 and HEL cell lines indicate a potential for MCHT derivatives in cancer therapy. The mechanism appears to involve the induction of apoptosis in cancer cells, although detailed pathways remain to be elucidated.
Toxicity and Safety Profile
Despite the promising biological activities, caution is warranted due to the irritant nature of MCHT. Toxicological assessments are essential to evaluate its safety for therapeutic use. Current literature suggests that while some derivatives exhibit beneficial effects, their safety profiles need thorough investigation before clinical application .
Q & A
Q. What are the standard synthetic routes for preparing methyl hydrazinecarbimidothioate hydroiodide, and how is its purity validated?
this compound is typically synthesized via nucleophilic substitution or condensation reactions. For instance, it has been used as a precursor in the synthesis of vinyl-triazine linkers by reacting with glyoxal derivatives under mild acidic conditions, followed by Liebeskind-Srogl cross-coupling to introduce functional groups . Purity validation involves techniques such as:
- 1H NMR spectroscopy : To confirm structural integrity by analyzing proton environments (e.g., NH and CH3 groups).
- Mass spectrometry (EI+) : To verify molecular weight (e.g., observed m/z 230.0877 for related compounds, aligning with calculated values) .
- Elemental analysis : To confirm stoichiometry (C2H9IN4S, MW 248.09) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
The compound is classified as an irritant (Xi) and requires:
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis or reactions releasing volatile byproducts (e.g., HI gas).
- Waste disposal : Segregate and neutralize acidic waste via professional hazardous waste services to prevent environmental contamination .
Advanced Research Questions
Q. How does this compound participate in site-selective peptide functionalization, and what factors influence its reactivity?
The compound serves as a linchpin in synthesizing vinyl-triazine linkers for cysteine-selective bioconjugation. Key steps include:
- Conjugate addition kinetics : Incubation with Ac-Cys-OMe in sodium phosphate/MeCN-d3 reveals rate constants dependent on substituent effects. Electron-withdrawing groups on the triazine ring increase reactivity (e.g., 3-fold rate enhancement from 3a to 3c) .
- Mechanistic insights : The reaction proceeds via thiolate attack on the electron-deficient vinyl-triazine, monitored by 1H NMR to track conversion (>95% in <2 hours under optimized conditions) .
Q. What computational tools can predict the electronic and steric properties of this compound for reaction optimization?
- Density Functional Theory (DFT) : Models charge distribution and frontier molecular orbitals to explain nucleophilic/electrophilic sites.
- Molecular dynamics simulations : Assess steric hindrance in transition states during coupling reactions.
- In silico databases : Use InChIKey (
QHJPGANWSLEMTI-UHFFFAOYSA-N) and SMILES (I.NC =N) to retrieve physicochemical data (e.g., polarizability, logP) for solubility predictions .
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Single-crystal X-ray diffraction : Determines bond lengths, angles, and packing motifs. For analogous hydroiodide salts (e.g., dabcoHI), high-pressure studies reveal hydration-dependent lattice parameters (e.g., cell volume 9794 ų at 500 kPa) .
- Powder XRD : Identifies polymorphic forms and purity by comparing experimental vs. simulated diffraction patterns.
Methodological Considerations
Q. How should researchers design kinetic studies for reactions involving this compound?
- Quench-and-measure approach : Terminate aliquots at timed intervals and analyze via HPLC or LC-MS.
- In situ monitoring : Use UV-Vis or NMR spectroscopy to track real-time changes (e.g., cysteine conjugation ).
- Variable control : Maintain consistent temperature (e.g., 25°C), solvent composition, and reactant ratios to isolate substituent effects.
Q. What analytical strategies address contradictions in reported reactivity or stability data for this compound?
- Comparative studies : Replicate experiments under identical conditions (e.g., solvent, catalyst) to isolate variables.
- Degradation profiling : Use accelerated stability testing (e.g., elevated temperature/humidity) with TGA/DSC to identify decomposition pathways .
- Cross-validation : Combine multiple techniques (e.g., NMR, MS, IR) to confirm intermediate structures.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
